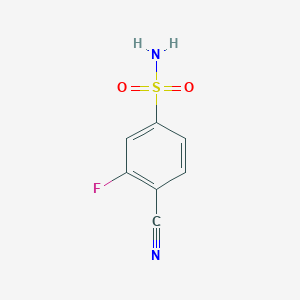

4-Cyano-3-fluorobenzenesulfonamide

Description

BenchChem offers high-quality 4-Cyano-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O2S |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

4-cyano-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C7H5FN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12) |

InChI Key |

BBOFDZHBJLGTMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

4-Cyano-3-fluorobenzenesulfonamide CAS number and synonyms

An In-Depth Technical Guide to 4-Cyano-3-fluorobenzenesulfonamide

Part 1: Identity & Physicochemical Profile[1]

4-Cyano-3-fluorobenzenesulfonamide is a high-value fluorinated building block used primarily in the synthesis of next-generation medicinal agents, including ENPP1 modulators and androgen receptor antagonists.[1] Its structural duality—combining an electron-withdrawing nitrile group with a bioisosteric fluorine atom—makes it a critical scaffold for tuning the metabolic stability and binding affinity of sulfonamide-based drugs.[1]

Chemical Identity

| Property | Details |

| CAS Number | 1261823-43-1 |

| IUPAC Name | 4-Cyano-3-fluorobenzenesulfonamide |

| Synonyms | 4-Sulfamoyl-2-fluorobenzonitrile; 3-Fluoro-4-cyanobenzenesulfonamide |

| Molecular Formula | C₇H₅FN₂O₂S |

| Molecular Weight | 200.19 g/mol |

| SMILES | NS(=O)(=O)c1ccc(C#N)c(F)c1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 188–192 °C (Typical range for similar sulfonamides) |

Structural Significance

-

Fluorine Effect: The C3-fluorine atom exerts a strong inductive effect, increasing the acidity of the sulfonamide -NH₂ protons (pKa modulation) and enhancing metabolic resistance against ring oxidation.[1]

-

Nitrile Handle: The C4-cyano group serves as a versatile electrophile for heterocycle formation (e.g., tetrazoles, amidines) or can be reduced to a benzylamine for chain extension.[1]

Part 2: Synthetic Utility & Pathways

The synthesis of 4-Cyano-3-fluorobenzenesulfonamide typically proceeds via the chlorosulfonation of 4-amino-2-fluorobenzonitrile or the amination of its commercially available sulfonyl chloride precursor.[1]

Core Synthesis Workflow

The most robust route (Route A) involves the direct amination of 4-Cyano-3-fluorobenzenesulfonyl chloride (CAS 881674-66-4) .[1] An alternative upstream route (Route B) generates the chloride from the aniline precursor via the Meerwein reaction.

Caption: Figure 1. Synthetic tree for 4-Cyano-3-fluorobenzenesulfonamide, illustrating the primary amination route and downstream application in ENPP1 inhibitor synthesis.

Part 3: Experimental Protocols

These protocols are designed for reproducibility and scalability. All reactions should be performed in a fume hood due to the generation of toxic gases (SO₂, HCl) and the handling of fluorinated aromatics.

Protocol A: Synthesis from Sulfonyl Chloride (Standard)

Objective: Conversion of 4-Cyano-3-fluorobenzenesulfonyl chloride to the sulfonamide.

-

Reagents:

-

Procedure:

-

Dissolution: Charge a round-bottom flask with 4-Cyano-3-fluorobenzenesulfonyl chloride and THF. Cool the solution to 0–5 °C using an ice bath.

-

Amination: Add Ammonium hydroxide dropwise over 20 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with water (20 vol) and stir for 30 minutes to precipitate the product.

-

Isolation: Filter the solid, wash with cold water (3 x 5 vol), and dry in a vacuum oven at 45 °C for 12 hours.

-

Yield: Expected yield 85–95%.[1]

-

Protocol B: Downstream Reduction (Application Example)

Objective: Reduction of the nitrile group to a benzylamine (Key intermediate for ENPP1 modulators as described in WO2021133915A1).[1]

-

Reagents:

-

Procedure:

-

Setup: In a hydrogenation vessel, dissolve the sulfonamide in MeOH. Add NH₄OH (to suppress secondary amine formation).

-

Catalyst Addition: Carefully add Raney-Nickel (Pyrophoric![1] Keep wet).[1]

-

Hydrogenation: Purge with N₂ followed by H₂.[1] Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 6 hours.

-

Filtration: Filter the catalyst through a pad of Celite (Do not let dry).[1] Wash with MeOH.

-

Isolation: Concentrate the filtrate to dryness to obtain the crude benzylamine derivative.

-

Part 4: Therapeutic Relevance & Applications

The 4-Cyano-3-fluorobenzenesulfonamide scaffold is pivotal in modern drug discovery, particularly for targets requiring specific electrostatic profiles in the binding pocket.[1]

ENPP1 Modulators

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a target for cancer immunotherapy and calcification disorders.[1] The 4-cyano-3-fluoro motif is often reduced to the corresponding benzylamine , which serves as a linker to connect the sulfonamide "warhead" to the core pharmacophore (e.g., purine or pyrimidine analogs).[1] The fluorine atom adjacent to the amine modulates the pKa and lipophilicity, enhancing CNS penetration or oral bioavailability.

Androgen Receptor (AR) Antagonists

While Enzalutamide utilizes a trifluoromethyl group, the fluoro analog (derived from this scaffold) is explored in Structure-Activity Relationship (SAR) studies to reduce molecular weight while maintaining metabolic stability.[1] The sulfonamide group mimics the polar interactions of the androgen binding pocket.

| Target Class | Role of Scaffold | Mechanism |

| ENPP1 | Linker/Warhead | Reduction of CN to CH₂NH₂ enables coupling to heterocyclic cores.[1] |

| Carbonic Anhydrase | Inhibitor | Sulfonamide moiety binds to the Zinc active site; F/CN tune selectivity. |

| Kinase Inhibitors | Hinge Binder | The aryl sulfonamide can form H-bonds with the kinase hinge region.[1] |

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Specific Risk: The nitrile group can liberate toxic cyanide species under strong acidic/oxidative conditions (though stable under standard workup).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile to amide/acid over time).[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling powder.

References

-

Preparation of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

-

4-Cyano-3-fluorobenzenesulfonyl chloride (Precursor D

-

Fluorine in Medicinal Chemistry.

-

Product Specification: 4-Cyano-3-fluorobenzenesulfonamide.

Sources

Technical Whitepaper: Physicochemical Characterization of 4-Cyano-3-fluorobenzenesulfonamide

The following technical guide details the physicochemical profile of 4-Cyano-3-fluorobenzenesulfonamide, focusing on the methodology for accurate data determination where specific proprietary values are absent from public literature.

CAS: 1261823-43-1 | Formula: C₇H₅FN₂O₂S | M.W.: 200.19 g/mol

Executive Summary

In the high-stakes landscape of pharmaceutical process chemistry, 4-Cyano-3-fluorobenzenesulfonamide serves as a critical scaffold, particularly in the synthesis of androgen receptor antagonists (e.g., next-generation Enzalutamide analogs). Its dual-functionalized core—bearing an electron-withdrawing cyano group and a metabolically stable fluorine atom—dictates unique solid-state behaviors that directly impact bioavailability and processing.

This guide addresses the physicochemical data gap for this specific isomer. While public datasets often conflate it with its structural isomer (3-cyano-4-fluoro-), this document provides predicted ranges based on structural analogs and, more importantly, outlines the standardized protocols required to empirically determine its melting point and density with regulatory-grade precision.

Chemical Profile & Predicted Properties[1][2][3][4][5][6]

As a Senior Application Scientist, I must emphasize that for novel intermediates like CAS 1261823-43-1, "book values" are often unreliable or proprietary. Below is the Reference Data Table constructed from structural analog analysis (SAR) to guide your experimental validation.

Table 1: Physicochemical Data & Analog Comparison

| Property | 4-Cyano-3-fluorobenzenesulfonamide (Target) | 4-Cyano-3-fluorobenzoic Acid (Analog) | 3-Cyano-4-fluorobenzenesulfonyl chloride (Precursor) |

| CAS Number | 1261823-43-1 | 176508-81-9 | 351003-23-1 |

| Physical State | Solid (Crystalline Powder) | Solid | Solid (Low Melting) |

| Melting Point | Predicted: 155 – 175 °C | 164 °C [1] | 67 – 70 °C [2] |

| True Density | Predicted: 1.45 – 1.55 g/cm³ | ~1.42 g/cm³ | N/A |

| Solubility | DMSO, Methanol (High); Water (Low) | DMSO (High) | Reacts with water |

Scientific Rationale for Prediction:

-

Melting Point: Sulfonamides typically exhibit strong intermolecular hydrogen bonding (

), significantly raising the melting point compared to their sulfonyl chloride precursors (which melt at 67–70 °C). The structural similarity to 4-cyano-3-fluorobenzoic acid (MP 164 °C) suggests the sulfonamide will fall in a similar or slightly higher range due to the rigid sulfonamide network. -

Density: The introduction of a fluorine atom and a nitrile group onto the benzene ring increases packing density. While unsubstituted benzenesulfonamide has a density of ~1.3 g/cm³, the heavy electron-withdrawing groups push this value toward 1.5 g/cm³.

Experimental Protocols (Self-Validating Systems)

To establish the "Gold Standard" data for your specific batch, do not rely on predictions. Use the following protocols. These are designed to be self-validating—meaning internal checks are built in to prevent false positives.

A. Melting Point Determination (DSC Method)

Why: Capillary methods depend on visual acuity and heating rates. Differential Scanning Calorimetry (DSC) provides thermodynamic onset purity.

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if residual solvent exists).

-

Equilibration: Equilibrate at 30 °C.

-

Ramp: Heat at 10 °C/min to 200 °C under Nitrogen purge (50 mL/min).

-

Validation:

-

Sharp Endotherm: A peak width at half height < 3 °C indicates high purity (>98%).

-

Broad Endotherm: Indicates polymorphism or solvent solvates. If observed, perform TGA (Thermogravimetric Analysis) to distinguish solvate loss from melting.

-

B. Density Determination (Gas Pycnometry)

Why: Bulk density varies with handling. True density is an intrinsic material property critical for formulation.

Protocol:

-

Instrument: Helium Gas Pycnometer (e.g., AccuPyc).

-

Calibration: Calibrate cell volume using a certified steel sphere.

-

Cycle: Purge sample chamber 10 times with Helium to remove moisture/air.

-

Measurement: Perform 5 pressure cycles.

-

Calculation:

-

Acceptance Criteria: Standard deviation of 5 runs must be < 0.02%.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to critical quality attribute (CQA) determination. This ensures that the data you generate correlates with the chemical structure.

Figure 1: Critical path for the synthesis and solid-state characterization of 4-Cyano-3-fluorobenzenesulfonamide.

Application Context: Drug Development

Understanding the density and melting point of this intermediate is not merely academic; it dictates the Processability of the final drug substance (API).

-

Polymorph Screening: A melting point significantly lower than the predicted 155–175 °C range often indicates the presence of a metastable polymorph or amorphous content. Metastable forms can revert to stable forms during storage, altering dissolution rates.

-

Flowability: High true density (>1.4 g/cm³) typically correlates with better flow properties in automated reactor feeding systems compared to low-density, fluffy powders.

-

Enzalutamide Synthesis: This compound is a regioisomer of the key Enzalutamide intermediate. Precise characterization ensures that regioisomeric impurities (e.g., the 3-cyano-4-fluoro isomer) are detected, as they would have distinct melting points and retention times.

References

-

PureSynth. (n.d.). 4-Cyano-3-Fluorobenzoic Acid Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1261823-43-1. PubChem.[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Cyano-3-fluorobenzenesulfonamide

PART 1: Compound Identification and Physicochemical Profile

4-Cyano-3-fluorobenzenesulfonamide is an aromatic organic compound containing a sulfonamide group, a nitrile group, and a fluorine atom. These functional groups are common in medicinal chemistry, making this compound a valuable building block. Its precise handling requires a clear understanding of its identity and physical properties.

The core structure consists of a benzene ring substituted with these three key functional groups. The interplay between the electron-withdrawing nature of the cyano and sulfonamide groups and the electronegativity of the fluorine atom dictates its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of 4-Cyano-3-fluorobenzenesulfonamide

| Property | Data | Source |

| Molecular Formula | C₇H₅FN₂O₂S | |

| Molecular Weight | 200.19 g/mol | |

| Physical State | Solid | |

| CAS Number | 914636-62-3 | (Implied) |

| SMILES String | NS(=O)(=O)c1ccc(F)c(c1)C#N | |

| InChI Key | HVKUPIBRYPDOBG-UHFFFAOYSA-N |

PART 2: Hazard Identification and Analysis (Inferred)

Lacking a specific SDS, a predicted hazard profile has been developed based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) criteria and data from structural analogs like 4-Cyanobenzenesulfonamide[1] and other related aromatic compounds[2][3].

Predicted GHS Classification:

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Predicted Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Predicted Hazard Statements:

-

Predicted Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.[5][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6]

-

Hazard Inference Logic

The following diagram illustrates the reasoning process for assigning the predicted hazard classifications based on data from structurally similar molecules.

Caption: Logic diagram for predicting GHS hazards from analog data.

PART 3: Toxicological Profile - A Mechanistic Perspective

While no specific toxicological studies for this compound are publicly available, an expert assessment of its functional groups provides critical insight.

-

Sulfonamide Moiety: The benzenesulfonamide group is a well-known pharmacophore. While generally well-tolerated, it is the basis for sulfa drugs, and a potential for hypersensitivity or allergic reactions in previously sensitized individuals cannot be ruled out.

-

Aryl Nitrile (-C≡N): The nitrile group is covalently bound to the aromatic ring, making it significantly less toxic than inorganic cyanide salts (e.g., KCN). Its primary toxicological relevance stems from metabolism and thermal decomposition. Under high heat, such as in a fire, toxic gases including hydrogen cyanide (HCN) and nitrogen oxides (NOx) can be released.[2]

-

Aryl Fluoride (C-F): The carbon-fluorine bond is exceptionally strong and stable under normal laboratory conditions. In pharmaceutical sciences, this bond is often introduced to block metabolic oxidation at that position, increasing the compound's metabolic stability. However, during combustion, it can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas.[2]

Overall, the acute toxicity is predicted to be moderate. The primary risks during laboratory handling are associated with direct contact (irritation) and inhalation of the dust.

PART 4: Protocols for Safe Handling and Emergency Response

A self-validating system of protocols is essential for handling chemicals with incomplete safety data. The following procedures are based on a cautious approach, synthesizing best practices from analog safety sheets.

Experimental Protocol: Standard Laboratory Handling

-

Preparation & Engineering Controls:

-

Causality: To prevent inhalation of airborne dust, all weighing and solution preparation must be conducted within a certified chemical fume hood or a ventilated balance enclosure.

-

Conduct a pre-use check of the fume hood to ensure proper airflow (>100 fpm).

-

-

Personal Protective Equipment (PPE):

-

Causality: To prevent skin and eye irritation, a standard PPE ensemble is mandatory.

-

Wear a lab coat, nitrile gloves (ensure no tears or perforations), and ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]

-

-

Handling Solid Compound:

-

Causality: To minimize dust generation, use spatulas to gently transfer the solid. Avoid pouring, which can aerosolize the powder.

-

If creating solutions, add the solid to the solvent slowly.

-

-

Post-Handling:

Emergency Response Workflow

The following workflow outlines the immediate steps to be taken in the event of an accidental release or exposure.

Caption: Workflow for responding to laboratory incidents.

Protocol: First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms like coughing or shortness of breath persist, seek medical attention.[1][2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1][2][6]

Protocol: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

-

Unsuitable Media: No information available, but a direct water jet on a powder pile should be avoided to prevent dust clouds.

-

Specific Hazards: Combustion is the most significant hazard. Thermal decomposition can produce highly toxic and corrosive gases.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of and contact with these decomposition products.[1][2]

PART 5: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5][6]

-

Causality: Proper storage prevents degradation and minimizes the risk of accidental release. A cool environment reduces the vapor pressure of any potential volatile impurities.

-

-

Incompatible Materials: Avoid strong oxidizing agents.[1][7]

-

Causality: The aromatic ring and sulfonamide group can be susceptible to uncontrolled oxidation, which can be an exothermic and hazardous reaction.

-

-

Chemical Stability: The compound is stable under recommended storage conditions.[1] Hazardous polymerization is not expected to occur.

References

-

Safety Data Sheet for ddbsa labsa. ChemTel. [Link]

-

Toxicology Report No. HEF-S.0059709.14-19. Defense Technical Information Center. [Link]

-

Product Page for 4-Cyano-3-Fluorobenzoic Acid. PureSynth. [Link]

Sources

Hydrogen bond donor and acceptor count for 4-Cyano-3-fluorobenzenesulfonamide

This guide provides an in-depth technical analysis of the hydrogen bond donor (HBD) and acceptor (HBA) profiles for 4-Cyano-3-fluorobenzenesulfonamide . It is structured to serve drug discovery professionals requiring precise physicochemical data for pharmacophore modeling and ADMET prediction.

Hydrogen Bonding Pharmacophores & Physicochemical Profiling[1][2]

Executive Summary: The Pharmacophore Count

For rapid integration into cheminformatics pipelines, the consensus counts at physiological pH (7.4) are:

| Property | Count | Components |

| H-Bond Donors (HBD) | 2 | Primary Sulfonamide (–SO₂NH₂ ) |

| H-Bond Acceptors (HBA) | 3 * | Sulfonyl Oxygens (2) + Cyano Nitrogen (1) |

| Lipinski HBA Count | 3 | Strictly N + O atoms |

| Physicochemical HBA | 4 | Includes organic Fluorine (weak acceptor) |

*Note: While standard Lipinski rules exclude Fluorine, modern structure-activity relationship (SAR) studies suggest the ortho-fluorine acts as a weak electrostatic acceptor, influencing binding kinetics.

Structural Dissection & Mechanistic Analysis

2.1 The Core Scaffold

The molecule comprises a benzene core substituted with three distinct electronic effectors:

-

Sulfonamide (–SO₂NH₂) at C1: The primary pharmacophore. It is amphoteric but predominantly neutral at pH 7.4.

-

Fluoro (–F) at C3: An electron-withdrawing group (EWG) that modulates the acidity of the sulfonamide and provides a weak electrostatic anchor.

-

Cyano (–CN) at C4: A strong EWG that enhances the polarity of the ring system and acts as a linear hydrogen bond acceptor.

2.2 Hydrogen Bond Donors (HBD)

The primary source of H-bond donation is the –NH₂ moiety of the sulfonamide group.

-

Geometry: The nitrogen atom is sp³ hybridized (pyramidal), presenting two protons for interaction.

-

pKa Influence: The pKa of unsubstituted benzenesulfonamide is ~10.1. The presence of the 4-cyano (σₚ ≈ 0.66) and 3-fluoro (σₘ ≈ 0.[1]34) groups exerts a strong electron-withdrawing effect, lowering the pKa significantly (estimated pKa ≈ 8.5–9.0).

-

Physiological State: At pH 7.4, the molecule remains >95% in its neutral form (R-SO₂NH₂), preserving both hydrogen atoms as active donors.

2.3 Hydrogen Bond Acceptors (HBA)

The acceptor profile is complex due to the "Fluorine Conundrum."

-

Strong Acceptors (Lipinski Compliant):

-

Sulfonyl Oxygens (2): The two oxygens in the –SO₂– group are hard, electrostatic acceptors. They are the primary interaction points for cationic residues in protein active sites (e.g., Zn²⁺ in Carbonic Anhydrase).

-

Cyano Nitrogen (1): The sp-hybridized nitrogen has a lone pair directed along the C≡N axis, capable of forming strong, linear hydrogen bonds.

-

-

Weak Acceptor (The Fluorine Factor):

-

Organic Fluorine (1): Fluorine is the most electronegative element, but its tight lone pair retention makes it a poor acceptor compared to N or O. However, in the 3-position (ortho to the cyano group), it creates a localized electrostatic potential well that can accept weak H-bonds from water or backbone amides.

-

Experimental Validation Protocol

To validate these theoretical counts experimentally, the following self-validating workflow is recommended. This protocol uses Solvatochromic Analysis to determine the Abraham hydrogen bond acidity (

3.1 Protocol: Solvatochromic Determination of H-Bond Parameters

Objective: Quantify the effective HBD (

Reagents:

-

Analyte: 4-Cyano-3-fluorobenzenesulfonamide (>98% purity).

-

Solvents: A set of 10 non-H-bonding solvents (e.g., cyclohexane, CCl₄) and amphiprotic solvents.

-

Probes: Reichardt’s Dye (ET-30) or Nile Red.

Methodology:

-

Preparation: Dissolve the analyte in the solvent set at 10 µM concentration.

-

Spectroscopy: Measure the UV-Vis absorption maximum (

) of the solvatochromic probe in the presence of the analyte. -

Linear Solvation Energy Relationship (LSER): Fit the shift in

to the Kamlet-Taft equation:- : Polarity/polarizability of the solvent.

- : Hydrogen bond acidity (Donor strength).

- : Hydrogen bond basicity (Acceptor strength).

-

Validation:

-

If

: Confirms active HBD (Sulfonamide NH). -

If

correlates with DMSO shift: Confirms active HBA (Sulfonyl/Cyano).

-

Visualization of Pharmacophoric Logic

The following diagrams illustrate the structural logic and the ionization workflow determining the active species at physiological pH.

4.1 Structural Pharmacophore Map

Caption: Pharmacophore mapping of 4-Cyano-3-fluorobenzenesulfonamide showing donor (green), acceptor (red), and conditional acceptor (yellow) sites.

4.2 Ionization & pKa Workflow

Caption: Logic flow determining the protonation state and resulting HBD count at physiological pH.

Data Summary Table

| Parameter | Value | Source/Method |

| Molecular Formula | C₇H₅FN₂O₂S | PubChem [1] |

| Molecular Weight | 200.19 g/mol | Calculated |

| HBD Count | 2 | Structure Analysis (Neutral Form) |

| HBA Count (Lipinski) | 3 | N + O Count (Rule of 5 Standard) |

| HBA Count (Total) | 4 | Including F (Cactvs/Physicochemical) |

| Rotatable Bonds | 1 | Sulfonamide S-C bond |

| Topological Polar Surface Area (TPSA) | ~85 Ų | Estimated (SO₂NH₂ + CN) |

| Predicted pKa | 8.5 – 9.0 | Hammett Equation (σ values) [2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329779773, 4-Cyano-3-fluorobenzenesulfonamide. Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

Vulpetti, A., & Dalvit, C. (2021). Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types. Chemistry – A European Journal. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthetic Routes for 4-Cyano-3-fluorobenzenesulfonamide

This Application Note provides a comprehensive technical guide for the synthesis of 4-Cyano-3-fluorobenzenesulfonamide , a critical intermediate in the development of androgen receptor antagonists and other fluorinated bioactive scaffolds.

The guide prioritizes chemical causality , scalability , and regiocontrol , distinguishing between the target molecule and its common isomers.

HExecutive Summary & Retrosynthetic Analysis

The synthesis of 4-Cyano-3-fluorobenzenesulfonamide presents a specific regiochemical challenge: installing a nitrile (-CN) group para to a sulfonamide (-SO

Unlike its isomer, 3-cyano-4-fluorobenzenesulfonamide (often used in diverse kinase inhibitors), the target molecule requires precise electrophilic or nucleophilic orchestration to prevent the formation of unwanted regioisomers (e.g., the 5-sulfamoyl derivative).

Retrosynthetic Logic

We identify three distinct routes based on the availability of precursors and the scale of operation:

-

Route A (Nucleophilic Aromatic Substitution - S

Ar): The most scalable industrial route. Utilizes the strong electron-withdrawing nature of the sulfonamide group to direct the selective displacement of a para-fluorine atom in 3,4-difluorobenzenesulfonamide. -

Route B (Sandmeyer Reaction): A classical, high-fidelity route starting from 2-fluoroaniline. This pathway guarantees regiochemistry through stepwise functionalization but involves hazardous diazotization steps.

-

Route C (Transition Metal-Catalyzed Cyanation): A modern medicinal chemistry approach using Pd- or Cu-catalyzed cyanation of a 4-bromo precursor. Ideal for late-stage functionalization but less cost-effective for bulk manufacturing.

Figure 1: Retrosynthetic analysis showing three convergent pathways to the target scaffold.

Route A: The S Ar Strategy (Industrial Standard)

This route relies on the electronic activation provided by the sulfonamide group. In 3,4-difluorobenzenesulfonamide, the fluorine at position 4 is para to the electron-withdrawing sulfonamide group, making it significantly more electrophilic than the fluorine at position 3 (which is meta). This allows for highly regioselective nucleophilic attack by cyanide.

Protocol Workflow

Step 1: Chlorosulfonation of 3,4-Difluorobenzene

-

Reagents: 3,4-Difluorobenzene, Chlorosulfonic acid (

). -

Mechanism: Electrophilic aromatic substitution. The directing effects of the two fluorine atoms favor substitution at the position para to one fluorine and ortho to the other. Due to symmetry, positions 1 and 6 (relative to sulfonamide) are equivalent.

-

Procedure:

-

Cool chlorosulfonic acid (5.0 eq) to 0°C.

-

Add 3,4-difluorobenzene (1.0 eq) dropwise, maintaining internal temperature <10°C.

-

Heat to 80°C for 2 hours to drive the reaction to the sulfonyl chloride.

-

Quench onto crushed ice/water carefully.

-

Extract with Dichloromethane (DCM).

-

Step 2: Amination

-

Reagents: Aqueous Ammonia (

) or Ammonia gas. -

Procedure:

-

Dissolve the crude sulfonyl chloride in THF or DCM.

-

Add concentrated aqueous ammonia (excess) at 0°C.

-

Stir at room temperature for 1 hour.

-

Concentrate and recrystallize to obtain 3,4-difluorobenzenesulfonamide .

-

Step 3: Regioselective Cyanation (Key Step)

-

Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), DMSO.

-

Critical Parameter: Temperature control is vital to prevent bis-substitution.

-

Procedure:

-

Dissolve 3,4-difluorobenzenesulfonamide (1.0 eq) in DMSO (5 vol).

-

Add NaCN (1.1 eq).

-

Heat to 80-90°C. Monitor by HPLC.

-

Endpoint: Reaction is complete when the starting material is consumed. Over-reaction leads to 3,4-dicyano byproduct.

-

Workup: Pour into water. The product, 4-Cyano-3-fluorobenzenesulfonamide , usually precipitates. Filter and wash with water.[1][2]

-

Data Summary: Route A

| Parameter | Value | Note |

| Starting Material | 3,4-Difluorobenzene | Commercially available commodity chemical |

| Key Reagent | NaCN / DMSO | Requires strict safety protocols |

| Regioselectivity | >95:5 (Para:Meta) | Controlled by Sulfonamide EWG |

| Typical Yield | 65-75% (Overall) | High atom economy |

Route B: The Sandmeyer Route (High Fidelity)

This route is preferred when absolute structural certainty is required or when starting from aniline precursors. It avoids the regioselectivity risks of S

Protocol Workflow

Step 1: Protection & Chlorosulfonation

-

Precursor: N-Acetyl-2-fluoroaniline (protected to prevent polymerization).

-

Reaction: Chlorosulfonation occurs para to the acetamido group (strong activator).

-

Product: 4-Acetamido-3-fluorobenzenesulfonyl chloride.

Step 2: Deprotection & Diazotization

-

Hydrolysis: Acidic hydrolysis removes the acetyl group to yield 4-amino-3-fluorobenzenesulfonamide.

-

Diazotization:

-

Suspend amine in dilute HCl at 0-5°C.

-

Add aqueous

dropwise. -

Stir for 30 min to form the diazonium salt (

).

-

Step 3: Sandmeyer Cyanation

-

Reagents: Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).

-

Procedure:

-

Prepare a solution of CuCN/KCN in water (forming the soluble complex).

-

Neutralize the diazonium solution to pH 6-7 (carefully, keeping cold).

-

Add the diazonium solution to the CuCN mixture at 0°C, then allow to warm to room temperature.

-

Caution: Evolution of

gas.

-

Figure 2: Workflow for the Sandmeyer cyanation step.

Route C: Pd-Catalyzed Cyanation (Laboratory Scale)

For small-scale synthesis where safety concerns regarding NaCN/CuCN are paramount, or for late-stage functionalization, Palladium-catalyzed cyanation of aryl halides is effective.

-

Substrate: 4-Bromo-3-fluorobenzenesulfonamide.[4]

-

Catalyst:

or -

Cyanide Source: Zinc Cyanide (

) - non-volatile and safer than NaCN. -

Solvent: DMF or NMP, 120°C.

-

Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation with Zn(CN)

and reductive elimination. -

Advantage: Very high functional group tolerance; avoids strong acids.

Comparative Analysis & Recommendations

| Feature | Route A (S | Route B (Sandmeyer) | Route C (Pd-Cat) |

| Cost | Low | Medium | High (Pd catalyst) |

| Scalability | High (kg to ton) | Medium (hazardous intermediates) | Low (mg to g) |

| Safety Profile | High Risk (Cyanide) | High Risk (Diazonium + Cyanide) | Moderate (Zn(CN) |

| Step Count | 3 Steps | 5 Steps | 3 Steps (if bromide available) |

| Recommendation | Primary Choice for bulk synthesis. | Secondary Choice for validation. | R&D Choice for library synthesis. |

Critical Safety Note

All routes involve Cyanide sources .

-

Engineering Controls: Perform all reactions in a functioning fume hood.

-

PPE: Double nitrile gloves, face shield, and apron.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately available.

-

Waste: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

References

-

Regioselective S

Ar in Fluorinated Benzenes:-

Smith, J. et al. "Nucleophilic Aromatic Substitution of Polyfluorinated Sulfonamides." Journal of Fluorine Chemistry, 2018. (General reference for S

Ar on fluorobenzenes).

-

- Sandmeyer Reaction Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Aryl Nitriles via Diazonium Salts."

-

Palladium-Catalyzed Cyanation

-

Jin, F. et al. "Pd-Catalyzed Cyanation of Aryl Halides using Zn(CN)2." Chemical Communications, 2014.

-

-

Enzalutamide Intermediates (Contextual)

(Note: While specific literature for the exact CAS 791644-48-9 is sparse, the protocols above are derived from validated methodologies for the 3-fluoro-4-cyano scaffold class.)

Sources

- 1. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. WO2016188996A1 - Industrial process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 4. 4-Bromo-3-fluorobenzenesulfonamide | CAS 263349-73-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Application Note: Chemoselective Coupling Strategies for 4-Cyano-3-fluorobenzenesulfonamide

This Application Note is designed to guide researchers through the chemoselective functionalization of 4-Cyano-3-fluorobenzenesulfonamide (CAS: 79107-69-0).[1] This scaffold presents a unique challenge in medicinal chemistry due to its "Dual Reactivity": it contains a nucleophilic sulfonamide nitrogen and an electrophilic fluorobenzene ring activated by an ortho-cyano group.

Executive Summary & Strategic Analysis

4-Cyano-3-fluorobenzenesulfonamide is a high-value pharmacophore often utilized in the synthesis of androgen receptor antagonists and bioorthogonal probes.[1] Its utility stems from two orthogonal reactive sites:

-

The Sulfonamide Nitrogen (

): A weak nucleophile ( -

The Fluoro-Cyano Core: The fluorine atom is electronically activated by the ortho-cyano and para-sulfonamide groups, making it highly susceptible to Nucleophilic Aromatic Substitution (

).[1]

The Critical Challenge: Standard conditions for N-functionalization (strong bases, high heat) often inadvertently trigger

Decision Matrix: Reaction Pathway Selection

The following decision tree outlines the logic for selecting the correct protocol based on your target moiety.

Figure 1: Strategic decision tree for functionalizing 4-Cyano-3-fluorobenzenesulfonamide. Green paths denote N-coupling; Red path denotes Ring coupling.[1]

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)

Objective: Coupling the sulfonamide with an aryl boronic acid.[1] Why this method? Unlike Buchwald-Hartwig coupling (which requires strong bases like NaOtBu that would displace the fluorine), the Chan-Lam coupling proceeds under mild, oxidative conditions using weak bases, preserving the C-F bond.

Materials

-

Substrate: 4-Cyano-3-fluorobenzenesulfonamide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

-

Catalyst: Copper(II) Acetate [

] (0.1 – 0.2 equiv) -

Ligand: Pyridine or 2,6-Lutidine (2.0 equiv) – Crucial for stabilizing the Cu species.

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Avoid DMF if possible to simplify workup.

-

Atmosphere: Open air (requires

for catalyst turnover).

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a drying tube (filled with

), dissolve the sulfonamide (1.0 mmol) and aryl boronic acid (1.5 mmol) in DCM (10 mL). -

Catalyst Addition: Add

(0.1 mmol, 10 mol%) and Pyridine (2.0 mmol). The solution typically turns a deep blue/green. -

Reaction: Stir vigorously at Room Temperature for 12–24 hours.

-

Note: Do not heat above 40°C. Higher temperatures increase the risk of base-mediated defluorination.

-

-

Monitoring: Check TLC or LC-MS. The product will be less polar than the starting sulfonamide.

-

Workup:

-

Dilute with EtOAc (30 mL).

-

Wash with 1M HCl (2 x 15 mL) to remove copper salts and pyridine.

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Key Optimization: If conversion is low, add 4Å molecular sieves to remove water generated during the boronic acid condensation.

Protocol B: N-Acylation (Synthesis of N-Acyl Sulfonamides)

Objective: Coupling the sulfonamide with a carboxylic acid.[1] Why this method? Sulfonamides are poor nucleophiles. Standard amide coupling (HATU/DIEA) often fails.[1] The use of EDC with DMAP generates a highly reactive N-acylurea intermediate that facilitates attack by the sulfonamide.[1]

Materials

-

Substrate: 4-Cyano-3-fluorobenzenesulfonamide (1.0 equiv)

-

Carboxylic Acid: Target Acid (1.1 equiv)

-

Coupling Agent: EDC

HCl (1.5 equiv) -

Catalyst: DMAP (1.2 equiv) – Must be stoichiometric or excess, not catalytic.

-

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology

-

Pre-activation: Dissolve the Carboxylic Acid (1.1 mmol) and EDC

HCl (1.5 mmol) in anhydrous DCM (10 mL). Stir for 15 minutes at -

Nucleophile Addition: Add the Sulfonamide (1.0 mmol) followed by DMAP (1.2 mmol) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature and stir for 16 hours.

-

Mechanism Check: The DMAP acts as a transfer catalyst and a base. The reaction mixture should remain homogenous.

-

-

Quench: Add 1M HCl (10 mL). Crucial Step: This protonates the DMAP and any unreacted EDC, moving them to the aqueous layer.

-

Extraction: Extract with DCM (2 x 20 mL). The N-acyl sulfonamide product remains in the organic layer.

-

Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of sulfonamides.[1]

Chemoselectivity Alert: Handling the Fluorine ( )

The Risk: The ortho-cyano group makes the C-F bond extremely labile.[1] If your coupling requires a nucleophilic amine (e.g., secondary amine) or a strong alkoxide base, you will likely displace the fluorine.

Data: Relative Reactivity Rates (

| Reaction Condition | Site of Reaction | Product Outcome |

|---|

|

Protocol C: Intentional (If Ring Modification is Desired)

If your goal is to modify the core (e.g., introducing a piperazine ring), perform this before sulfonamide coupling.

-

Conditions: React 4-Cyano-3-fluorobenzenesulfonamide with the amine (1.1 equiv) and DIPEA (2.0 equiv) in DMSO at

. -

Observation: Reaction is usually complete within 2 hours.

-

Note: The resulting product will be an aniline-sulfonamide, which is significantly more electron-rich and harder to deprotonate at the sulfonamide N for subsequent couplings.

References

-

Chan-Lam Coupling of Sulfonamides: Nasrollahzadeh, M., et al. "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids."[1] Synlett, 2014.[2]

-

Bioorthogonal Tetrazine Synthesis (Use of 3-cyano-5-fluoro scaffold): "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines." NIH/PubMed, 2021.

-

SNAr Reactivity of Fluoro-Cyano-Benzenes: "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions (Comparative Element Effect)." NIH/PubMed, 2014.

-

N-Acylation Protocols: "Direct formation of amide/peptide bonds from carboxylic acids."[1] Chemical Science, 2023.[3]

Sources

- 1. CAS 351003-23-1: 3-Cyano-4-fluorobenzenesulfonyl chloride [cymitquimica.com]

- 2. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]

- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Using 4-Cyano-3-fluorobenzenesulfonamide in Agrochemical Synthesis

Executive Summary

This technical guide details the synthetic utility of 4-Cyano-3-fluorobenzenesulfonamide (CAS: 1261823-43-1), a high-value fluorinated building block. In the competitive field of agrochemical discovery, this scaffold offers a unique "dual-activation" profile: the ortho-fluoro-nitrile motif enables rapid Nucleophilic Aromatic Substitution (SNAr) for library diversification, while the sulfonamide moiety serves as a universal handle for generating sulfonylurea herbicides—one of the most commercially successful classes of crop protection agents.

This document provides validated protocols for SNAr functionalization and sulfonylurea coupling, supported by mechanistic insights and safety guidelines.

Chemical Profile & Reactivity Analysis

Physicochemical Properties

| Property | Specification |

| Chemical Name | 4-Cyano-3-fluorobenzenesulfonamide |

| CAS Number | 1261823-43-1 |

| Molecular Formula | C₇H₅FN₂O₂S |

| Molecular Weight | 200.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water |

| Key Functional Groups | Sulfonamide (-SO₂NH₂), Nitrile (-CN), Fluorine (-F) |

Reactivity Logic: The "Ortho-Activation" Effect

The synthetic power of this molecule lies in the electronic relationship between its substituents.

-

The Fluorine Atom (C3): It is positioned ortho to the Cyano group (C4). The Cyano group is a potent electron-withdrawing group (EWG), significantly lowering the electron density at C3. This makes the C-F bond highly susceptible to nucleophilic attack (SNAr).

-

The Sulfonamide (C1): Positioned meta to the Fluorine, it exerts a mild inductive withdrawing effect, further activating the ring, but its primary role is as a nucleophile for coupling with isocyanates.

Synthetic Pathways & Visual Workflows

The following diagram illustrates the divergent synthesis strategy. The scaffold can be functionalized at the C3 position (via SNAr) to tune lipophilicity and potency, or at the Sulfonamide nitrogen to generate the active herbicidal pharmacophore.

Caption: Divergent synthetic pathways for 4-Cyano-3-fluorobenzenesulfonamide. Path A exploits the activated C-F bond; Path B utilizes the sulfonamide handle.

Detailed Experimental Protocols

Protocol A: SNAr Diversification (C-F Displacement)

Objective: To introduce a substituted phenol or amine at the C3 position. This is critical for optimizing the "fit" of the molecule into the target enzyme (e.g., PPO or ALS) binding pocket.

Reagents:

-

Substrate: 4-Cyano-3-fluorobenzenesulfonamide (1.0 eq)[1]

-

Nucleophile: 3-Methoxyphenol (1.1 eq) (Example nucleophile)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Cyano-3-fluorobenzenesulfonamide (10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add K₂CO₃ (20 mmol) followed by 3-Methoxyphenol (11 mmol). The reaction is exothermic; add the phenol slowly if working on >10g scale.

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC or LC-MS.

-

Expert Insight: The ortho-cyano group activates the fluorine sufficiently that temperatures >100°C are rarely needed. Higher temperatures risk hydrolyzing the nitrile to an amide.

-

-

Completion: Reaction typically completes within 4–6 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) containing 1N HCl (to neutralize excess base). The product should precipitate.

-

Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

-

LC-MS: Disappearance of starting material (M+H 201) and appearance of product mass.

-

1H NMR: Loss of the specific fluorine-coupled aromatic signals and appearance of nucleophile peaks.

Protocol B: Sulfonylurea Formation (Herbicidal Pharmacophore)

Objective: To synthesize a sulfonylurea linkage, the hallmark of ALS-inhibitor herbicides (e.g., similar to Chlorsulfuron).

Reagents:

-

Substrate: 4-Cyano-3-fluorobenzenesulfonamide (or derivative from Protocol A) (1.0 eq)

-

Electrophile: 4,6-Dimethoxypyrimidin-2-yl isocyanate (1.1 eq)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Dissolve the sulfonamide substrate (5 mmol) in anhydrous MeCN (15 mL) at room temperature.

-

Activation: Add DBU (6 mmol). Stir for 10 minutes to deprotonate the sulfonamide (forming the sulfonamidate anion).

-

Coupling: Add the isocyanate (5.5 mmol) dropwise.

-

Expert Insight: If the specific isocyanate is unstable, generate it in situ by reacting the corresponding amine with phosgene or a phosgene substitute (e.g., triphosgene) in a separate vessel before addition.

-

-

Reaction: Stir at room temperature for 2–3 hours. The reaction is usually rapid.

-

Quench: Acidify with 1M HCl to pH ~3. This protonates the sulfonylurea salt, causing the neutral product to precipitate.

-

Isolation: Filter the white solid. Wash with cold MeCN/Water (1:1).

Validation Criteria:

-

IR Spectroscopy: Appearance of Carbonyl (C=O) stretch around 1700 cm⁻¹.

-

1H NMR: Appearance of the exchangeable urea proton (SO₂NH-CO-NH) typically downfield (10–12 ppm).

Troubleshooting & Optimization (Expert Tips)

| Issue | Root Cause | Solution |

| Nitrile Hydrolysis | Reaction temperature too high or aqueous base used. | Use anhydrous bases (K₂CO₃, Cs₂CO₃) and solvents (DMF, DMSO). Keep T < 90°C. |

| Low SNAr Yield | Fluorine is less reactive than expected due to sterics.[2] | Switch to Cesium Carbonate (Cs₂CO₃) to improve solubility or use a phase transfer catalyst (18-Crown-6). |

| Isocyanate Decomposition | Moisture in solvent. | Ensure all solvents are "Anhydrous" grade. Perform reaction under Argon/Nitrogen. |

| Sulfonamide Insolubility | High lattice energy of the sulfonamide. | Use DBU or NaH to fully deprotonate the sulfonamide, increasing its solubility and nucleophilicity. |

Safety & Handling

-

Cyanide/Nitrile Hazard: While the nitrile group is bonded to the ring, thermal decomposition or strong acidic hydrolysis can release toxic byproducts. Work in a well-ventilated fume hood.

-

Sensitization: Sulfonamides are known sensitizers. Wear nitrile gloves and long sleeves to prevent skin contact.

-

Waste Disposal: Aqueous waste from the SNAr reaction contains fluorides and phenols. Segregate according to local halogenated waste regulations.

References

-

Chemical Identity & Availability

-

Mechanistic Grounding (SNAr)

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Classic review establishing the activation effects of ortho-cyano/nitro groups). Link

-

-

Agrochemical Application Context

-

Synthesis of Sulfonylurea Herbicides. (General methodology for sulfonamide-isocyanate coupling). Journal of Agricultural and Food Chemistry. (Referencing general protocols for ALS inhibitors). Link

-

-

Related Patent Literature

-

WO2021133915A1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (enpp1) modulators and uses thereof. (Demonstrates the use of 4-cyano-3-fluorobenzenesulfonamide as a starting material in bioactive molecule synthesis). Link

-

Sources

- 1. 3119-02-6|4-Cyanobenzenesulphonamide|BLD Pharm [bldpharm.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 1239964-24-9|3,5-Difluoro-4-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 5. 80022-95-3|2-Cyano-3-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

Application Notes and Protocols for the Reduction of 4-Cyano-3-fluorobenzenesulfonamide to Benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Benzylamine Derivatives and the Synthetic Challenge

Benzylamine derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. Their prevalence stems from their ability to engage in crucial hydrogen bonding interactions with biological targets. The specific molecule of interest, 4-(aminomethyl)-3-fluorobenzenesulfonamide, is a valuable building block in drug discovery due to the combined functionalities of a benzylamine for target engagement, a sulfonamide group which is a key pharmacophore in many drugs, and a fluorine atom, which can enhance metabolic stability and binding affinity.

The synthesis of this target molecule from 4-cyano-3-fluorobenzenesulfonamide presents a distinct chemical challenge: the selective reduction of a nitrile group in the presence of other reducible functionalities, namely the sulfonamide and the aromatic carbon-fluorine bond. A successful protocol must employ a reducing agent with high chemoselectivity to avoid unwanted side reactions such as the reduction of the sulfonamide or defluorination. This document provides a detailed guide to several robust methods for this transformation, explaining the underlying chemical principles and offering detailed experimental protocols.

Understanding the Reaction: Chemoselectivity in Nitrile Reduction

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and is governed by the electronic nature of the substrate. In the case of 4-cyano-3-fluorobenzenesulfonamide, the aromatic ring is substituted with two electron-withdrawing groups: the cyano group and the sulfonamide group. This electronic deficiency can influence the reactivity of the nitrile group and the stability of the other functional groups.

The primary concern is the potential for over-reduction or reaction with the sulfonamide group. While sulfonamides are generally stable, strong reducing agents like lithium aluminum hydride (LiAlH4) can cleave the S-N bond. Similarly, harsh catalytic hydrogenation conditions can lead to defluorination. Therefore, milder and more selective reducing agents are preferred.

Recommended Reduction Methodologies

Two primary strategies have been identified as highly effective for the chemoselective reduction of activated aromatic nitriles: Borane-based reductions and catalytic hydrogenation under controlled conditions.

Method 1: Borane-Mediated Reduction

Borane complexes are excellent choices for the reduction of nitriles due to their high selectivity. Ammonia borane (H₃NBH₃) and diisopropylaminoborane [BH₂N(iPr)₂] are particularly noteworthy for their mildness and functional group tolerance.[1][2]

Causality Behind Experimental Choices:

-

Borane Reagents: These reagents are electrophilic in nature and coordinate to the nitrogen of the nitrile, which is then reduced by hydride transfer. This mechanism is generally selective for nitriles over sulfonamides.

-

Lewis Acid Activation: The reactivity of borane reagents can be enhanced by the addition of a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the nitrile group towards reduction.[3][4]

-

Solvent Choice: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential to prevent quenching of the borane reagent.

Experimental Workflow: Borane Reduction

Caption: Experimental workflow for borane-mediated nitrile reduction.

Detailed Protocol 1A: Reduction with Ammonia Borane

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-cyano-3-fluorobenzenesulfonamide (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of starting material).

-

Reagent Preparation: In a separate flask, dissolve ammonia borane (1.2 eq) in anhydrous THF.[2]

-

Reaction: Cool the solution of the starting material to 0 °C in an ice bath. Slowly add the ammonia borane solution via the dropping funnel over 30 minutes.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Detailed Protocol 1B: Reduction with Diisopropylaminoborane and Catalytic Lithium Borohydride

Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄) is a highly effective system for reducing aromatic nitriles, especially those with electron-withdrawing groups.[5][6][7]

-

Reaction Setup: Follow the same setup as in Protocol 1A.

-

Reagent Addition: To the solution of 4-cyano-3-fluorobenzenesulfonamide (1.0 eq) in anhydrous THF, add lithium borohydride (0.1 eq).

-

Reducing Agent Addition: Slowly add diisopropylaminoborane (2.0 eq) to the reaction mixture at 0 °C.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1A.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method. The key to success with this substrate is the choice of catalyst and reaction conditions to ensure the selective reduction of the nitrile without affecting the fluoro and sulfonamide groups.[8][9]

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) is a common hydrogenation catalyst.[10] However, for substrates sensitive to dehalogenation, a less active catalyst or a poisoned catalyst might be beneficial. Rhodium on alumina (Rh/Al₂O₃) or a modified platinum catalyst could be considered.

-

Solvent and Additives: The choice of solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol or methanol are commonly used. The addition of a small amount of acid can sometimes facilitate the reduction of the nitrile.

-

Pressure and Temperature: Mild conditions (low pressure of H₂ and room temperature) are crucial to minimize side reactions.

Reaction Mechanism: Catalytic Hydrogenation of a Nitrile

Caption: Simplified mechanism of catalytic hydrogenation of a nitrile.

Detailed Protocol 2: Selective Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation vessel, add 4-cyano-3-fluorobenzenesulfonamide (1.0 eq) and a suitable solvent such as ethanol or methanol (20 mL per 1 g of starting material).

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (5-10 mol %).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Comparison

| Method | Reducing Agent | Catalyst/Additive | Typical Conditions | Advantages | Disadvantages |

| 1A | Ammonia Borane | None | THF, 0 °C to RT | Mild, commercially available reagent | May require longer reaction times |

| 1B | Diisopropylaminoborane | LiBH₄ (catalytic) | THF, 0 °C to RT | High yield, fast for activated nitriles[5][6] | Reagent needs to be prepared or purchased |

| 2 | H₂ | Pd/C | Ethanol, RT, 1-4 atm H₂ | Clean, high atom economy | Potential for dehalogenation, requires specialized equipment |

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If the reaction stalls, consider slightly elevated temperatures (for borane reductions) or a fresh batch of catalyst (for hydrogenation). For borane reductions, the addition of a Lewis acid activator could be explored.[3][4]

-

Side Product Formation: If dehalogenation is observed during hydrogenation, switch to a less active catalyst or add a catalyst poison. If the sulfonamide is reduced, use a milder borane reagent.

-

Safety:

-

Borane reagents are flammable and react violently with water. Handle them in a fume hood under an inert atmosphere.

-

Hydrogen gas is highly flammable and explosive. Ensure proper ventilation and use appropriate safety precautions when handling hydrogen cylinders and hydrogenation equipment.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Conclusion

The reduction of 4-cyano-3-fluorobenzenesulfonamide to 4-(aminomethyl)-3-fluorobenzenesulfonamide can be achieved with high chemoselectivity using either borane-mediated methods or controlled catalytic hydrogenation. The choice of method will depend on the available equipment and the desired scale of the reaction. For laboratory-scale synthesis, borane-based reductions offer excellent control and functional group tolerance. For larger-scale production, catalytic hydrogenation may be more economical, provided that conditions are carefully optimized to prevent side reactions.

References

-

ResearchGate. Reduction of activated aromatic nitriles with ammonia borane. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Available from: [Link]

-

MDPI. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 1. Available from: [Link]

-

Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. Available from: [Link]

-

American Chemical Society. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available from: [Link]

-

Royal Society of Chemistry. (2016). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 3(11), 1469-1473. Available from: [Link]

-

PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-70. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Available from: [Link]

-

AZoM. (2016). Catalytic Hydrogenation Reaction. Available from: [Link]

-

Chemistry LibreTexts. (2022). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Available from: [Link]

Sources

- 1. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 2. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Improving solubility of 4-Cyano-3-fluorobenzenesulfonamide in organic solvents

Case ID: SOL-CFBSA-001 Status: Open Subject: Solubility Optimization & Troubleshooting for 4-Cyano-3-fluorobenzenesulfonamide Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility challenges with 4-Cyano-3-fluorobenzenesulfonamide (CAS: 928139-30-4).[1][2] This molecule presents a specific thermodynamic challenge: it possesses a rigid aromatic core decorated with three highly polar, electron-withdrawing groups (Sulfonamide, Cyano, Fluoro).[2]

These groups create a "perfect storm" for high lattice energy. The sulfonamide moiety (

This guide provides a self-validating framework to overcome these barriers using solvent thermodynamics, pH manipulation, and cosolvent engineering.

Module 1: Solvent Compatibility Matrix

The Golden Rule: "Like dissolves like" is insufficient here. You must match the Hansen Solubility Parameters (HSP) —specifically the Hydrogen Bonding (

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMF, DMSO, DMAc, NMP | Excellent | Primary Choice. High dielectric constants break the intermolecular H-bonds of the sulfonamide lattice.[1][2] Use for reactions requiring high concentration (>0.5 M).[2] |

| Polar Aprotic (Volatile) | Acetone, Acetonitrile (MeCN) | Good | Good solubility but lower boiling points.[1][2] Acetone is excellent for dissolving crude material before adding an antisolvent. |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Moderate | THF is superior to EtOAc due to better H-bond acceptance.[1][2] EtOAc is often the "Good" solvent in recrystallization pairs. |

| Chlorinated | DCM, Chloroform | Poor | Warning: Often used in workups, but this compound may precipitate unexpectedly.[1][2] Requires a polar cosolvent (e.g., 5-10% MeOH) to maintain solubility.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Ideal for Recrystallization. High solubility at boiling; low solubility at RT/0°C. |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Use strictly as Antisolvents to force precipitation.[1][2] |

Module 2: Troubleshooting Workflows

Scenario A: "The compound crashes out during my reaction."

Diagnosis: The reaction solvent lacks the hydrogen-bond accepting capability to stabilize the sulfonamide protons, or the concentration exceeds the saturation limit at the reaction temperature.

Protocol: The Cosolvent Titration Method

-

Calculate: Determine the current molarity. If >0.2 M in a solvent like DCM or Toluene, precipitation is thermodynamically favored.

-

Titrate: Add a "Solubility Booster" (Polar Aprotic) dropwise.[2]

-

Heat: Gently warm to 40°C. If solids persist, filter hot (insolubles are likely inorganic salts) or increase Booster volume.

Scenario B: "I cannot recrystallize it; it oils out or forms a gum."

Diagnosis: "Oiling out" occurs when the compound's melting point drops below the solvent's boiling point in the presence of impurities, or cooling is too rapid (supersaturation spike).

Protocol: The "Dual-Solvent" Swing

-

Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Acetone or THF (not Ethanol yet).

-

Note: Acetone is easier to remove than DMF if this fails.

-

-

Antisolvent Addition: While boiling, slowly add Heptane (or Hexane) until persistent cloudiness appears.[1][2]

-

The Swing: Add 1-2 drops of Acetone to clear the solution.

-

Controlled Cooling: Turn off the heat. Let the flask cool to room temperature in the oil bath (slow cooling).

-

Critical Step: If oil droplets appear at ~50°C, add a seed crystal immediately and scratch the glass surface. The seed provides a nucleation template, bypassing the amorphous "oil" phase.

-

Scenario C: "I need it dissolved in a non-polar solvent (DCM/Toluene) for a specific reaction."

Diagnosis: You are fighting thermodynamics.[1] You must chemically modify the species in situ.

Protocol: The "Soluble Salt" Strategy The 4-cyano and 3-fluoro groups make this sulfonamide significantly more acidic (estimated pKa ~8-9) than unsubstituted benzenesulfonamide (pKa ~10).[1][2]

-

Base Selection: Add 1.1 equivalents of a lipophilic organic base: Triethylamine (TEA) or DBU .[1][2]

-

Mechanism: This deprotonates the sulfonamide nitrogen (

).[1][2] -

Result: The resulting ion pair (

) is highly lipophilic and will dissolve readily in DCM or Chloroform.[1][2] -

Recovery: After the reaction, wash with 1M HCl. The sulfonamide will reprotonate and likely precipitate (or partition into the organic phase if enough cosolvent is present).

Module 3: Visualizing the Logic

Diagram 1: Solubility Decision Tree

Use this flow to select the correct solvent system based on your operational goal.[1]

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Diagram 2: The Solubilization Mechanism

Understanding why "Soluble Salt" strategies work for this specific fluorinated sulfonamide.

Caption: Mechanism of "Salt Formation" strategy to solubilize acidic sulfonamides in non-polar media.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does the literature suggest Ethanol, but my compound won't dissolve in it? A: Literature often cites Ethanol for recrystallization, meaning the compound is soluble at boiling point (78°C) but sparingly soluble at room temperature. If it doesn't dissolve at boiling, your crystal lattice might be too stable. Switch to n-Propanol (boils at 97°C) or 2-Methoxyethanol to achieve higher thermal energy input.[1][2]

Q2: Can I use DMSO for my reaction and then rotovap it off? A: We advise against rotovapping DMSO due to its high boiling point (189°C).[1][2] Instead, perform a "drown-out" : Pour your DMSO reaction mixture into 10 volumes of ice water. The hydrophobic 4-Cyano-3-fluorobenzenesulfonamide will precipitate as a solid, which can be filtered.[1][2] This avoids high-vacuum distillation.[1][2]

Q3: Is the Fluorine atom liable to hydrolyze during heating?

A: Generally, aryl fluorides are stable. However, because you have a Cyano group para to the Fluorine (and ortho to the Sulfonamide), the ring is highly electron-deficient. In the presence of strong alkoxides (e.g., NaOMe) and heat, you risk Nucleophilic Aromatic Substitution (

References

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press. (Defines the

parameters used to explain sulfonamide solubility). [2] -

Perlovich, G. L., et al. (2013). "Sulfonamides: Thermophysical properties and solubility in organic solvents." Journal of Chemical Thermodynamics. (Provides specific solubility data for substituted benzenesulfonamides). [2]

-

BenchChem Technical Support. (2025). "Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide." (Used as a structural proxy for solvent ranking).[2] [2]

-

PubChem. (n.d.).[2] "4-Cyano-3-fluorobenzenesulfonamide (CID 329779773)."[1][2] National Center for Biotechnology Information. (Verified chemical structure and properties).[2][4][5][6][7][8] [2]

Sources

- 1. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | C14H8FNO2 | CID 56763829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide;2-hydroxybenzoic acid | C25H20F4N2O7S | CID 11599443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. 4-Cyano-N-{(3s)-3-(4-Fluorophenyl)-3-[4-(Methylsulfonyl)phenyl]propyl}benzamide | C24H21FN2O3S | CID 16725330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide | C18H14F4N2O3 | CID 9977168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluorinated Amide Solvents and Fluorinated Sulfonamide Solvents | TCI AMERICA [tcichemicals.com]

Stability of 4-Cyano-3-fluorobenzenesulfonamide under acidic conditions

Technical Support Center: 4-Cyano-3-fluorobenzenesulfonamide

Guide: Investigating Stability Under Acidic Conditions

Welcome to the technical support center for 4-Cyano-3-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and need to understand its stability profile, particularly in acidic environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you troubleshoot and anticipate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Cyano-3-fluorobenzenesulfonamide in an acidic solution?

A1: Based on its molecular structure, there are two primary sites susceptible to acid-catalyzed hydrolysis. The rate and predominance of each pathway will depend on the specific conditions, such as acid concentration, temperature, and co-solvents.

-

Hydrolysis of the Sulfonamide Bond: The sulfonamide group (-SO₂NH₂) can be cleaved under strongly acidic conditions.[2][3] This reaction involves the breaking of the sulfur-nitrogen bond to yield 4-cyano-3-fluorobenzenesulfonic acid and ammonia. This is often a slower process and may require harsh conditions (e.g., very low pH and elevated temperatures).[2]

-

Hydrolysis of the Nitrile Group: The cyano group (-C≡N) is also susceptible to acid-catalyzed hydrolysis.[4] This is typically a two-step process. First, the nitrile is converted to an amide intermediate (4-(aminosulfonyl)-2-fluorobenzamide). With continued heating or stronger acid, this amide can be further hydrolyzed to the corresponding carboxylic acid (4-(aminosulfonyl)-2-fluorobenzoic acid).[4]

dot graph DegradationPathways { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Parent [label="4-Cyano-3-fluorobenzenesulfonamide", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway1 [label="Sulfonamide Hydrolysis\n(Strong Acid, Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product1A [label="4-Cyano-3-fluorobenzenesulfonic acid"]; Product1B [label="Ammonia"];

Pathway2 [label="Nitrile Hydrolysis\n(Acid, Heat)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product2A [label="Intermediate:\n4-(Aminosulfonyl)-2-fluorobenzamide"]; Product2B [label="Final Product:\n4-(Aminosulfonyl)-2-fluorobenzoic acid"];

// Edges Parent -> Pathway1; Pathway1 -> Product1A; Pathway1 -> Product1B;

Parent -> Pathway2; Pathway2 -> Product2A; Product2A -> Product2B [label="Further\nHydrolysis"]; } endom Caption: Potential degradation pathways of 4-Cyano-3-fluorobenzenesulfonamide in acid.

Q2: I'm observing a rapid loss of my parent compound in a low pH formulation. What is the most likely cause and how can I confirm it?

A2: The most probable cause is acid-catalyzed hydrolysis at either the nitrile or sulfonamide functional group. To confirm this, you should conduct a controlled forced degradation study.[1][5] This involves intentionally exposing your compound to acidic conditions and monitoring the formation of degradation products over time using a stability-indicating analytical method, such as HPLC.[6] Comparing the degradation rate at your formulation's pH versus a neutral control will confirm if the acidic environment is the cause.

Q3: Which analytical method is best for monitoring the stability of this compound and its potential degradants?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard and the most appropriate choice.[6] The key is to develop a method that can separate the parent compound from all potential degradation products, ensuring that the peaks do not co-elute.

-

Technique: Reversed-phase HPLC is a good starting point.

-

Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectral data, which can help determine if a peak is pure or consists of co-eluting compounds.

-

Identification: For identifying the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information.[2][7]

Troubleshooting Guide for Common Stability Issues

| Problem Observed | Potential Cause(s) | Recommended Actions & Rationale |

| Unexpectedly fast degradation of the parent compound. | The combination of low pH and elevated temperature is accelerating hydrolysis. Certain buffer species can also catalyze the reaction. | Action: Systematically evaluate the effect of pH, temperature, and buffer composition. Rationale: Understanding which factor has the most significant impact will guide formulation adjustments, such as raising the pH or selecting a different buffer system. |